![molecular formula C20H12ClNO6S B097327 Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]- CAS No. 18122-67-3](/img/structure/B97327.png)

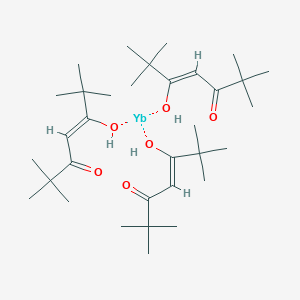

Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

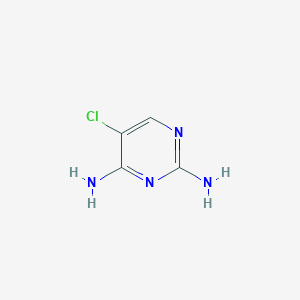

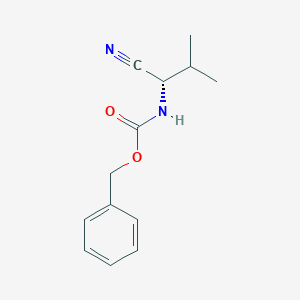

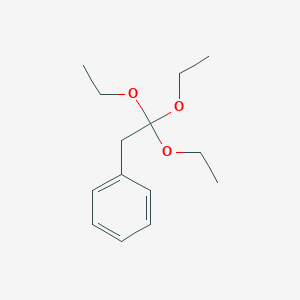

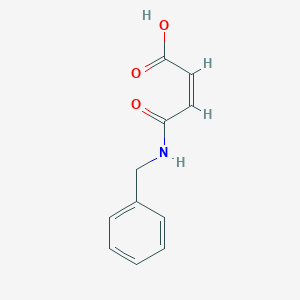

Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy-], commonly known as BSA, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including synthesis, purification, and analysis of organic compounds.

Mecanismo De Acción

The mechanism of action of BSA is not well understood, but it is believed to act as a nucleophile in many reactions. It can react with electrophiles such as carbonyl compounds and halogens, forming covalent bonds. BSA can also act as a Lewis acid, accepting electron pairs from other molecules.

Biochemical and Physiological Effects

There is limited information on the biochemical and physiological effects of BSA, as it is primarily used in laboratory experiments. However, studies have shown that BSA can cause skin and eye irritation, and may be harmful if ingested or inhaled. It is important to handle BSA with care and follow appropriate safety procedures when working with this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BSA has several advantages for lab experiments, including its versatility as a reagent and its ease of use. It can be easily synthesized and purified, and is relatively inexpensive compared to other reagents. However, there are also limitations to using BSA in lab experiments. It can be sensitive to moisture and air, and may decompose over time. In addition, BSA may not be suitable for certain reactions or applications, and alternative reagents may need to be used.

Direcciones Futuras

There are several future directions for research on BSA. One area of interest is the development of new synthetic methods for BSA and related compounds. Another area of research is the study of the mechanism of action of BSA, and how it can be used in new applications. Additionally, there is potential for the use of BSA in drug delivery systems, as it can be used to modify the properties of drugs and improve their efficacy. Overall, BSA is a promising reagent with many potential applications in scientific research.

Métodos De Síntesis

BSA can be synthesized by reacting benzenesulfonyl chloride with 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy-]. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and a catalyst such as triethylamine is often used to facilitate the reaction. The resulting product is a white crystalline solid that is typically purified by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

BSA is widely used in scientific research as a reagent for a variety of applications. It is commonly used as a protecting group for amino acids and peptides, as it can be easily removed under mild conditions. BSA is also used as a coupling agent for the synthesis of amides and esters, as well as a reagent for the preparation of sulfonamides and sulfonate esters. In addition, BSA is used as a reagent for the purification and analysis of organic compounds, as it can be easily removed by acid hydrolysis.

Propiedades

Número CAS |

18122-67-3 |

|---|---|

Nombre del producto |

Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]- |

Fórmula molecular |

C20H12ClNO6S |

Peso molecular |

429.8 g/mol |

Nombre IUPAC |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonyl chloride |

InChI |

InChI=1S/C20H12ClNO6S/c21-29(26,27)11-7-5-10(6-8-11)28-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |

Clave InChI |

XKXXASMSIPLSHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |

Otros números CAS |

18122-67-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.